2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Catalog No.
S799835
CAS No.
4793-24-2
M.F
C7H5ClFNO4S
M. Wt
253.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

CAS Number

4793-24-2

Product Name

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

IUPAC Name

2-chloro-4-fluoro-5-sulfamoylbenzoic acid

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

DDGOQDDPEWYVRD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is an aromatic organic molecule with the chemical formula C7H5ClFNO4S. It is classified as a benzoic acid derivative with a chlorine atom at position 2, a fluorine atom at position 4, and a sulfamoyl group (SO2NH2) at position 5 of the benzene ring [].


Molecular Structure Analysis

The key feature of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid is its structure. It consists of a benzene ring with a carboxylic acid group (COOH) attached at position 1. Chlorine and fluorine atoms are positioned at positions 2 and 4, respectively. Significantly, the molecule also has a sulfamoyl group attached at position 5. The sulfamoyl group is known for its ability to form hydrogen bonds and interact with biomolecules.


Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for this compound is not publicly documented. However, standard methods for introducing chlorine, fluorine, and sulfamoyl groups on aromatic rings could be employed for its production.
  • Decomposition: At high temperatures, the molecule is likely to undergo thermal decomposition, releasing smaller molecules like carbon dioxide, sulfur oxides, and halogenated fragments.
  • Other Reactions: Due to the presence of the carboxylic acid group, the compound might undergo typical acid-base reactions like salt formation with bases. The sulfamoyl group might also participate in hydrogen bonding interactions.

Physical And Chemical Properties Analysis

  • Solid State: Aromatic carboxylic acids are typically solids at room temperature.
  • Melting Point: Similar benzoic acids have melting points around 100-200°C. This compound likely falls within this range.
  • Solubility: The presence of the carboxylic acid group suggests some water solubility. However, the presence of hydrophobic fluorine and chlorine atoms might reduce it. Solubility in organic solvents like ethanol or dimethylformamide is likely.
  • Stability: The molecule is expected to be stable under normal storage conditions. However, strong acids or bases might cause decomposition.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Dates

Modify: 2023-08-15

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